ACTB-1003 is known to inhibit several kinases, including:
1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea is a complex organic compound characterized by its unique structural features, including a pyrrolo[2,1-f][1,2,4]triazin core. This compound contains multiple functional groups such as amino, methoxymethyl, and trifluoromethyl, which contribute to its chemical reactivity and potential biological activity. The presence of fluorine atoms enhances its lipophilicity and may influence its pharmacokinetic properties.
Actb-1003 inhibits the activity of several kinases that play crucial roles in cancer progression []. Here are its key targets:
The biological activity of 1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea has been investigated in various studies. Its structural features suggest potential activity against specific biological targets:
The synthesis of 1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea typically involves multiple synthetic steps:
The compound has potential applications in various fields:
Interaction studies are crucial for understanding how 1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea interacts with biological targets:
Several compounds share structural similarities with 1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea. Here are some examples:
Compound Name | Structural Features | Biological Activity | Unique Characteristics |
---|---|---|---|
Compound A | Contains a pyrimidine ring | Anticancer | Higher selectivity towards specific cancer cell lines |
Compound B | Similar urea linkage | Antiviral | Exhibits broad-spectrum antiviral activity |
Compound C | Fluorinated aromatic system | Enzyme inhibitor | Enhanced metabolic stability due to fluorination |
These comparisons highlight the uniqueness of 1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea in terms of its complex structure and potential multifunctional applications.
The retrosynthetic analysis of pyrrolo[2,1-f] [1] [2] triazine derivatives follows several strategic disconnection patterns based on the core heterocyclic framework [2]. The primary retrosynthetic approaches involve disconnection at key positions to reveal simpler precursor molecules that can be assembled through established synthetic transformations.
The most commonly employed retrosynthetic strategy involves the recognition of the pyrrolo[2,1-f] [1] [2] triazine core as the central scaffold, which can be constructed through cyclization of appropriately functionalized pyrrole derivatives [2] [4]. The retrosynthetic analysis typically reveals three key disconnection sites: the nitrogen-nitrogen bond formation, the triazine ring closure, and the pyrrole ring construction.
For the target compound, the retrosynthetic analysis reveals the urea linkage as a late-stage coupling between the pyrrolotriazine core and the fluorinated aromatic components [5]. The pyrrolotriazine core can be traced back to a substituted pyrrole-2-carbonitrile intermediate through a sequence involving nitrogen-amination and triazine formation [6].
The methoxymethyl and morpholin-4-ylmethyl substituents at positions 6 and 7 can be introduced through regioselective functionalization strategies at appropriate stages of the synthesis [7]. The strategic placement of these functional groups requires careful consideration of the electronic and steric effects within the pyrrolotriazine framework.
The synthesis of the pyrrolo[2,1-f] [1] [2] triazine core can be achieved through six distinct synthetic methodologies, each offering unique advantages for different substitution patterns and scale requirements [2].
Synthesis from Pyrrole Derivatives
The most versatile approach involves the transformation of substituted pyrroles through nitrogen-amination followed by triazine ring formation [2]. This methodology typically employs N-unsubstituted pyrrole derivatives that are subjected to electrophilic amination using reagents such as O-(2,4-dinitrophenyl) hydroxylamine or chloramine in the presence of sodium hydride [8]. The resulting N-aminopyrrole intermediates undergo cyclization with formamide or formamidine acetate at elevated temperatures (165°C) to yield the desired pyrrolotriazine products [2].
A particularly efficient variant of this approach utilizes 2-cyanopyrrole as the starting material [4]. The cyanopyrrole is subjected to nitrogen-amination using chloramine under basic conditions, followed by cyclization with formamidine acetate to afford pyrrolo[2,1-f] [1] [2] triazin-4-amine in 55% overall yield [4] [9]. This methodology has been successfully scaled to kilogram quantities and represents the current state-of-the-art for industrial synthesis [4].
Bromohydrazone-Mediated Synthesis
An alternative approach involves the use of bromohydrazone intermediates derived from 2-bromo-1,1-dimethoxyethane and protected hydrazine derivatives [10]. This six-step synthesis begins with the condensation of 2-bromo-1,1-dimethoxyethane with benzyl carbamate-protected hydrazine under acidic conditions using phosphoric acid as the optimal catalyst [2]. The resulting bromohydrazone undergoes C-alkylation with sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, followed by acid-catalyzed cyclization to form protected 1-aminopyrrole intermediates [2]. Subsequent deprotection and triazine formation with formamidine acetate completes the synthesis [10].
Triazinium Dicyanomethylide Formation
A concise two-step synthesis utilizes the formation of triazinium dicyanomethylide intermediates [11]. This approach involves the reaction of tetracyanoethylene oxide with appropriately substituted triazines to generate triazinium dicyanomethylide species [2]. Subsequent [2+2] cycloaddition with phenyl vinyl sulfoxide provides the pyrrolotriazine framework with the introduction of a sulfanyl substituent that can be further elaborated [11].
Synthetic Route | Starting Materials | Key Steps | Overall Yield | Scale Demonstrated |
---|---|---|---|---|
Pyrrole Derivatives | N-unsubstituted pyrrole, NH₂Cl | N-amination, cyclization | 55% | Kilogram scale |
Bromohydrazone | 2-bromo-1,1-dimethoxyethane | C-alkylation, cyclization | High yield final step | Laboratory scale |
Dicyanomethylide | Tetracyanoethylene oxide | [2+2] cycloaddition | Two-step process | Laboratory scale |
Multistep | Pyridine derivatives | Cu-catalyzed coupling | Variable | Laboratory scale |
Metal-Mediated | Chromene derivatives | Cu(II) catalysis | Good to excellent | Laboratory scale |
Rearrangement | Pyrrolooxadiazines | PPh₃/Br₂/Et₃N cyclization | Good yields | Laboratory scale |
The regioselective functionalization of the pyrrolo[2,1-f] [1] [2] triazine core requires careful consideration of the electronic properties and steric accessibility of each position [5] [7]. Systematic structure-activity relationship studies have revealed distinct patterns of substitution tolerance across the different positions of the pyrrolotriazine framework.
C-4 Position Functionalization
The C-4 position demonstrates excellent tolerance for bulky substituents and is crucial for developing selective kinase inhibitors [5]. Biological activity is typically maintained or enhanced with the introduction of aniline derivatives at this position [5]. The electronic properties of C-4 substituents significantly influence the binding affinity and selectivity profile of the resulting compounds [7].
C-5 and C-6 Position Strategies
Positions C-5 and C-6 accommodate moderate to large substituents effectively [5]. These positions are particularly important for modulating physicochemical properties and achieving desired selectivity profiles [12]. The C-6 position has been extensively utilized for the introduction of carboxylate esters and alkyl chains that enhance metabolic stability [5].
C-2 and C-7 Position Considerations
The C-2 position can accommodate larger substituents compared to C-7 and plays a crucial role in developing anaplastic lymphoma kinase (ALK) selective inhibitors [7]. Substitution at C-7 generally shows limited tolerance, with biological activity being adversely affected by bulky groups at this position [5]. However, small substituents such as halogens can be successfully introduced at C-7 without significant loss of activity [13].
Position | Substitution Tolerance | Biological Impact | Preferred Substituents |
---|---|---|---|
C-2 | Large groups | ALK selectivity | Aryl, alkyl chains |
C-4 | Bulky groups crucial | VEGFR2, EGFR inhibition | Aniline derivatives |
C-5 | Small substituents | Fine-tuning selectivity | Alkyl, halogen |
C-6 | Moderate to large | Property modulation | Carboxylates, alkyl |
C-7 | Limited tolerance | Activity preservation | Halogens, small groups |
The development of scalable synthesis protocols for pyrrolo[2,1-f] [1] [2] triazine derivatives requires careful optimization of reaction conditions, safety considerations, and process economics [4] [6]. The most successful scalable approach utilizes readily available commodity starting materials and minimizes the use of expensive or hazardous reagents [6].
Industrial-Scale Methodology
The current state-of-the-art scalable synthesis employs a two-vessel operation beginning with pyrrole as the starting material [4]. The process involves sequential cyanation using the Vilsmeier reaction, followed by nitrogen-amination with in situ generated monochloramine, and final cyclization with formamidine acetate [4]. This methodology has been successfully demonstrated on kilogram scale with excellent reproducibility and safety profile [4].
The scalable protocol achieves 55% overall yield compared to previous methods that provided only 33% yield [4] [6]. The step count has been reduced from four to two steps, significantly improving process efficiency and reducing manufacturing costs [6]. The use of highly abundant raw materials such as pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach ensures supply chain security [6].
Continuous Flow Implementation
Recent advances have focused on the development of continuous flow processes to further enhance throughput and safety [14]. The continuous flow approach utilizes in situ monochloramine generation and process-friendly soluble bases such as potassium tert-butoxide [14]. This methodology provides improved process control and enables real-time monitoring of critical parameters [14].
The continuous flow system incorporates multiple stages including chemical transformations, extractions, and separations within a single integrated platform [14]. This approach offers significant advantages in terms of heat transfer, mixing efficiency, and overall process safety compared to traditional batch operations [14].
The purification of pyrrolo[2,1-f] [1] [2] triazine derivatives requires specialized techniques due to the heterocyclic nature of these compounds and their tendency to form hydrogen bonds [15] [4].
Crystallization Methods
Crystallization represents the primary purification technique for achieving high-purity pyrrolotriazine products [4]. The crystallization process typically involves precipitation from the reaction mixture using water as an antisolvent, followed by controlled cooling to promote crystal formation [4]. The choice of crystallization solvent significantly affects the final purity and polymorphic form of the product [16].
For the target compound, crystallization conditions must be optimized to accommodate the multiple functional groups including the urea linkage, morpholine ring, and fluorinated aromatic systems [15]. The presence of these diverse functionalities requires careful selection of solvent systems that provide appropriate solubility profiles and crystallization kinetics [15].
Chromatographic Purification
High-performance liquid chromatography (HPLC) serves as the primary analytical method for purity assessment and impurity profiling [4]. The HPLC methods typically employ reversed-phase C18 columns with gradient elution using water-acetonitrile mobile phases containing acid modifiers [4]. Detection at 230 nm provides optimal sensitivity for pyrrolotriazine chromophores [4].
Column chromatography is occasionally employed for intermediate purification, particularly when dealing with complex reaction mixtures or isomeric products [17]. Silica gel chromatography with appropriate solvent systems can effectively separate pyrrolotriazine derivatives based on their polarity and hydrogen bonding characteristics [17].
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural characterization of pyrrolotriazine derivatives [15]. Proton NMR spectra typically show characteristic patterns for the pyrrole and triazine ring protons, with chemical shifts that are diagnostic for the specific substitution pattern [15]. Carbon-13 NMR spectra provide additional structural information, particularly for quaternary carbons and heteroatom-bearing centers [15].
Infrared spectroscopy is valuable for confirming the presence of specific functional groups such as the urea carbonyl and amine stretches [15]. Mass spectrometry, particularly high-resolution mass spectrometry, provides accurate molecular weight determination and fragmentation patterns that support structural assignments [15].
Technique | Application | Typical Conditions | Purity Achieved |
---|---|---|---|
Crystallization | Final purification | Water antisolvent, controlled cooling | >99% |
HPLC | Analytical assessment | C18 column, water-acetonitrile gradient | Quantitative analysis |
Column chromatography | Intermediate purification | Silica gel, organic solvents | Variable purity |
NMR spectroscopy | Structural confirmation | DMSO-d₆, 400 MHz | Structure verification |
Mass spectrometry | Molecular weight | ESI-MS, high resolution | Molecular confirmation |
The development of robust process chemistry for pyrrolo[2,1-f] [1] [2] triazine synthesis requires comprehensive evaluation of safety, impurity control, and scale-up factors [4] [6].
Safety Assessment and Thermal Analysis
Differential scanning calorimetry (DSC) analysis is essential for understanding the thermal stability of reaction mixtures and intermediates [4]. The thermal analysis reveals critical safety parameters including onset temperatures for decomposition and the magnitude of exothermic events [4]. For the cyanation step, DSC studies show an onset of decomposition at 105°C with a mild exothermic event of 127.25 J/g [4].
The maximum temperature of synthesis reaction (MTSR) must be maintained well below the maximum attainable temperature (MTT) to ensure process safety [4]. Adiabatic temperature rise calculations provide guidance for reactor design and cooling capacity requirements [4]. The amination step shows an adiabatic temperature rise of 55°C, requiring careful temperature control during monochloramine addition [4].
Impurity Identification and Control
Systematic impurity profiling has identified several key impurities that must be controlled during synthesis [4]. The formation of 1-H-pyrrole-2-carboxamide represents a major impurity pathway under acidic conditions in the presence of water [4]. This impurity can be minimized through dilution effects, with increasing the dimethylformamide volume from 5 to 15 volumes reducing the impurity from 9% to 2.7% [4].
The reversion of N-amino-2-cyanopyrrole back to 2-cyanopyrrole occurs when excess chloramine is introduced after complete conversion of the starting material [4]. This process can be controlled by monitoring the conversion during the final 20% of chloramine addition and maintaining appropriate basicity in the reaction mixture [4].
An adduct formed by condensation of amino pyrrole with dimethylformamide can reach 5% by HPLC but is effectively rejected during the final purification with methyl tert-butyl ether [4]. This demonstrates the importance of appropriate workup procedures for achieving high final purity [4].
Scale-Up Engineering Factors
The transition from laboratory to manufacturing scale requires consideration of heat transfer, mixing efficiency, and residence time distribution [4]. The two-vessel operation provides flexibility for optimizing each transformation independently while maintaining overall process efficiency [4].
Heat removal capacity becomes critical during exothermic steps, particularly the formation of the Vilsmeier reagent and the subsequent amination reaction [4]. The use of continuous addition protocols and temperature monitoring ensures safe operation at manufacturing scale [4].
Mass transfer considerations become important for heterogeneous reaction steps, particularly during the crystallization and isolation sequences [4]. Adequate mixing and appropriate residence times are essential for achieving consistent product quality and yield [4].
Parameter | Specification | Monitoring Method | Control Strategy |
---|---|---|---|
Thermal stability | Onset >100°C | DSC analysis | Temperature control |
Exotherm control | MTSR < MTT | Reaction calorimetry | Dilution, cooling |
Impurity levels | <3% total | HPLC analysis | Process optimization |
Moisture content | <0.1% | Karl Fischer | Vacuum drying |
Yield consistency | >50% overall | Mass balance | Process standardization |